molecular formula C23H15BrN2O3S B3837987 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile

Cat. No. B3837987
M. Wt: 479.3 g/mol
InChI Key: JLNLVRQDFUBYAC-CXUHLZMHSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chromene, a thiazole, and an acrylonitrile. Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a heterocyclic pyran ring . Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring . Acrylonitriles are organic compounds that contain a carbon-carbon double bond conjugated with a cyano group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The chromene and thiazole rings would likely contribute to the compound’s aromaticity, and the acrylonitrile group could introduce polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acrylonitrile group could make the compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, the mechanism of action would depend on how the compound interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy in preclinical and clinical trials .

properties

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O3S/c1-2-28-20-6-4-3-5-14(20)9-16(12-25)22-26-19(13-30-22)18-11-15-10-17(24)7-8-21(15)29-23(18)27/h3-11,13H,2H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLVRQDFUBYAC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile
Reactant of Route 2
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile
Reactant of Route 3
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile
Reactant of Route 5
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile

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